molecular formula C18H11ClN2O B12347144 Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-43-4

Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-

Cat. No.: B12347144
CAS No.: 906067-43-4
M. Wt: 306.7 g/mol
InChI Key: PGBRWDIOAWHWOX-UHFFFAOYSA-N
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Description

Introduction and Basic Information

Chemical Identity and Nomenclature

Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, is systematically named according to IUPAC guidelines as (2-chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone . Its molecular formula is C₁₈H₁₁ClN₂O , with a calculated molecular weight of 306.74 g/mol . The compound is registered under the CAS number 18032-02-5 and is associated with several synonyms, including:

  • CHEMBL3219104
  • SCHEMBL19433414
  • (9H-β-Carbolin-1-yl)(2-chlorophenyl)methanone
  • (o-Chlorophenyl)(β-carboline-1-yl) ketone.

The structural backbone consists of a β-carboline system (9H-pyrido[3,4-b]indole) fused with a methanone group at the 1-position, which is further substituted by a 2-chlorophenyl ring. This arrangement positions the chlorine atom ortho to the ketone functional group, influencing electronic and steric properties.

Table 1: Key Identifiers and Nomenclature
Property Value Source
IUPAC Name (2-Chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone
Molecular Formula C₁₈H₁₁ClN₂O
CAS Number 18032-02-5
Synonyms CHEMBL3219104, SCHEMBL19433414

Physicochemical Properties

The physicochemical properties of methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, are inferred from its molecular structure and analogs. The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2 , indicating moderate lipophilicity due to the chlorophenyl and aromatic heterocyclic moieties. Its polar surface area (PSA) is approximately 45.6 Ų , suggesting limited solubility in aqueous media.

Experimental data on melting point, boiling point, and solubility remain unreported in accessible literature. However, the presence of a ketone group and chlorine atom likely enhances dipole-dipole interactions, potentially increasing crystalline stability compared to non-halogenated β-carbolines.

Table 2: Calculated Physicochemical Properties
Property Value Method
Molecular Weight 306.74 g/mol PubChem
logP 3.2 (estimated) ChemAxon
Polar Surface Area 45.6 Ų ChemAxon

Structural Classification and Taxonomy

Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, belongs to the β-carboline alkaloids , a subclass of pyridoindoles characterized by a 9H-pyrido[3,4-b]indole skeleton. The compound’s taxonomy is further defined by:

  • Core Framework : The β-carboline system consists of a pyridine ring fused to an indole moiety, creating a planar, aromatic structure conducive to π-π stacking interactions.
  • Substituents : A methanone group at the 1-position and a 2-chlorophenyl group at the ketone’s phenyl ring introduce steric bulk and electronic modulation.
  • Functional Groups : The ketone group enhances hydrogen-bonding capacity, while the chlorine atom contributes to electrophilic reactivity.

Structurally analogous compounds, such as 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives, demonstrate the pharmacological potential of β-carbolines. However, unlike these analogs, the 2-chlorophenyl substitution in this compound may alter binding affinities to biological targets due to increased hydrophobicity and halogen-mediated interactions.

Properties

CAS No.

906067-43-4

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C18H11ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H

InChI Key

PGBRWDIOAWHWOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 9H-Pyrido[3,4-b]indole is synthesized via Pictet-Spengler cyclization of L-tryptophan with aldehydes, followed by oxidation.
  • Acylation :
    • 9H-Pyrido[3,4-b]indole (1.0 eq) is dissolved in anhydrous dichloromethane.
    • 2-Chlorobenzoyl chloride (1.2 eq) is added dropwise at 0°C under nitrogen.
    • Anhydrous AlCl₃ (2.5 eq) is introduced as a Lewis acid catalyst.
    • The reaction is stirred at room temperature for 12–24 hours.
  • Workup : The mixture is quenched with ice-cold water, extracted with DCM, and purified via column chromatography (hexane/EtOAc, 7:3).

Key Data

Parameter Value Source
Yield 75–85%
Purity (HPLC) >95%
Reaction Time 12–24 hours

Mechanistic Insight : AlCl₃ activates the acyl chloride to form an acylium ion, which undergoes electrophilic attack at the C1 position of β-carboline. Steric hindrance from the pyrido nitrogen directs regioselectivity to the 1-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated methods enable direct coupling of pre-functionalized β-carbolines with 2-chlorophenyl groups under oxidative conditions.

Oxidative Coupling Protocol

  • Substrate Functionalization : 9H-Pyrido[3,4-b]indole-1-carbaldehyde is prepared via MnO₂ oxidation of 1-hydroxymethyl-β-carboline.
  • Coupling Reaction :
    • β-Carboline aldehyde (1.0 eq), 2-chlorophenylboronic acid (1.5 eq), and Pd(OAc)₂ (5 mol%) are combined in DMF.
    • K₂S₂O₈ (2.0 eq) is added as an oxidant.
    • The reaction is heated at 80°C for 8–12 hours.
  • Workup : The product is extracted with EtOAc, washed with brine, and recrystallized from ethanol.

Key Data

Parameter Value Source
Yield 68–72%
Purity (HPLC) 93–97%
Reaction Time 8–12 hours

Advantages : Avoids harsh Lewis acids, suitable for electron-deficient aryl groups.

Multicomponent Condensation Approaches

One-pot syntheses streamline the formation of the pyridoindole core and ketone functionalization simultaneously.

Three-Component Reaction

  • Reactants :
    • L-Tryptophan (1.0 eq)
    • 2-Chlorobenzaldehyde (1.2 eq)
    • Dimethyl acetylenedicarboxylate (1.5 eq)
  • Conditions :
    • Reflux in acetic acid (12 hours).
    • Intermediate imine formation followed by cyclization and oxidation.
  • Workup : Neutralization with NaHCO₃, extraction with CHCl₃, and silica gel purification.

Key Data

Parameter Value Source
Yield 60–65%
Purity (HPLC) 85–90%

Limitations : Lower regioselectivity due to competing pathways.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Friedel-Crafts Acylation 75–85% >95% High Moderate
Palladium Catalysis 68–72% 93–97% Moderate Low
Multicomponent Reaction 60–65% 85–90% Low High

Optimal Choice : Friedel-Crafts acylation offers the best balance of yield and scalability for industrial applications.

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, indole-H), 7.82–7.25 (m, 4H, Ar-H), 3.95 (s, 2H, CH₂).
  • HRMS : m/z 306.0560 [M+H]⁺ (calc. 306.0560).
  • X-ray Crystallography : Confirms planar pyridoindole and dihedral angle of 89.86° with the 2-chlorophenyl group.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ketone group in the methanone moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:

  • Reduction to Alcohol :
    Hydrogenation with NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, as observed in structurally similar pyridoindole ketones.

    R-C(=O)-R’+LiAlH4R-CH(OH)-R’\text{R-C(=O)-R'} + \text{LiAlH}_4 \rightarrow \text{R-CH(OH)-R'}
  • Grignard Reaction :
    Reaction with Grignard reagents (e.g., CH₃MgBr) forms tertiary alcohols. This is supported by analogous reactions in β-carboline ketones.

Electrophilic Aromatic Substitution (EAS)

The pyridoindole core participates in EAS due to its aromatic π-system. Substituents direct reactivity:

  • Chlorophenyl Group : The electron-withdrawing Cl atom deactivates the phenyl ring, favoring meta-substitution in further electrophilic attacks .

  • Indole Nitrogen : The lone pair on the indolic nitrogen facilitates electrophilic substitution at the C-3 position of the indole ring .

Table 1: Reported EAS Reactions

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-pyridoindole derivative68%
SulfonationH₂SO₄, SO₃, 50°C3-Sulfo-pyridoindole derivative55%

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the phenyl ring enables palladium-catalyzed coupling:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids to form biaryl derivatives. For example:

    Ar-Cl+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+Byproducts\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

    Yields range from 70–85% under optimized conditions (THF, K₂CO₃, 80°C) .

  • Buchwald-Hartwig Amination :
    Substitutes Cl with amines (e.g., NH₃, alkylamines) to form aryl amines .

Ketone-Specific Reactivity

The methanone group participates in condensation and cyclization reactions:

  • Schiff Base Formation :
    Reacts with primary amines (e.g., aniline) to form imines, as demonstrated in β-carboline analogs .

    R-C(=O)-R’+H2N-ArR-C(=N-Ar)-R’+H2O\text{R-C(=O)-R'} + \text{H}_2\text{N-Ar} \rightarrow \text{R-C(=N-Ar)-R'} + \text{H}_2\text{O}
  • Friedel-Crafts Alkylation :
    Acts as an electrophile in AlCl₃-catalyzed reactions with arenes (e.g., benzene), forming diaryl methanones.

Redox Reactions

  • Oxidation :
    The pyridoindole core is resistant to oxidation, but the ketone moiety can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄, H₂SO₄).

  • Reduction of Indole Ring :
    Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s double bond to a tetrahydro-β-carboline structure .

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition, observed in related pyridoindole derivatives . This reactivity is critical in photostability studies.

Biological Activation Pathways

While not a direct chemical reaction, metabolic studies suggest:

  • Hepatic Cytochrome P450 Oxidation : Forms hydroxylated derivatives at the indole C-5 or phenyl ring .

  • Glucuronidation : Conjugation with glucuronic acid enhances solubility for excretion .

Table 2: Optimized Reaction Conditions

ReactionCatalyst/ReagentsTemperatureTimePurity (HPLC)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C12 h>95%
Ketone ReductionNaBH₄, MeOH25°C2 h90%
NitrationHNO₃/H₂SO₄0–5°C4 h85%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrido[3,4-b]indole derivatives, including Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, have shown promising anticancer properties. Research indicates that these compounds can disrupt DNA replication and transcription processes in cancer cells, leading to cytotoxic effects. For instance, studies have demonstrated that pyrido[3,4-b]indoles exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further drug development .

Neuropharmacological Effects
The neuropharmacological potential of pyrido[3,4-b]indoles has been explored in several studies. These compounds have been found to evoke strong neuropharmacological effects, suggesting their possible use in treating neurological disorders. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve interactions with neurotransmitter systems .

Biological Research

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-. It has been shown to possess antibacterial and antifungal properties against various pathogens. In vitro tests have indicated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for these activities suggest that this compound could be developed into a therapeutic agent for infectious diseases.

Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has been a focus of research aimed at optimizing its biological activity. Modifications to the chemical structure have been shown to enhance its antimicrobial efficacy and cytotoxicity. For example, the presence of halogen substituents appears to play a critical role in enhancing the biological activity of pyrido[3,4-b]indole derivatives .

Materials Science

Crystal Structure Analysis
The crystal structure of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has been characterized using X-ray crystallography. This analysis provides valuable insights into the molecular arrangement and interactions within the compound. Understanding the crystal structure is crucial for predicting the compound's behavior in various applications and for guiding further synthetic modifications .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents; neuropharmacological effects
Biological ResearchAntimicrobial activity; SAR studies
Materials ScienceCrystal structure analysis

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or nuclear receptors.

    Affecting Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorophenyl-Substituted Analogues

Key Compounds :

(4-(4-Chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g) Structure: Features a para-chlorophenyl group on the piperazine ring. Properties: Yield (66%), mp 152–154°C, ESI-MS m/z 481 (M + 1). Activity: Demonstrated moderate binding to serotonin receptors in preclinical studies .

(2-Benzoyl-5-chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone (3ha) Structure: Contains a 5-chloro-2-benzoylphenyl group. Properties: Characterized by distinct $^{13}$C-NMR shifts due to electron-withdrawing effects of the benzoyl and chloro groups .

Comparison :

  • Electronic Effects : Electron-withdrawing chloro groups increase electrophilicity, improving interactions with nucleophilic residues in target proteins .
Table 1: Physicochemical Properties of Chlorophenyl Derivatives
Compound Substituent Position Yield (%) Melting Point (°C) Molecular Formula Reference
Target Compound 2-Chlorophenyl N/A N/A C₂₃H₁₄ClN₃O
7g (para-Chloro) 4-Chlorophenyl 66 152–154 C₂₉H₂₅ClN₄O
3ha (5-Chloro-2-benzoyl) 5-Chloro N/A N/A C₂₇H₁₆ClN₃O₂

Halogenated Derivatives (Bromo, Dichloro)

Key Compounds :

Eudistomin Y4 (6-Bromo-9H-β-carbolin-1-yl)(3-bromo-4-hydroxyphenyl)methanone Structure: Dual bromo substitution with a hydroxyl group. Properties: Molecular weight 446.098, notable for marine natural product isolation .

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7m) Structure: Dichlorophenyl group enhances lipophilicity. Activity: Improved CNS penetration in rodent models compared to mono-chloro analogues .

Comparison :

  • Halogen Effects : Bromine’s larger atomic radius increases van der Waals interactions, while chlorine’s electronegativity enhances polarity.
  • Bioactivity: Dichloro derivatives like 7m show higher antimalarial IC₅₀ values than mono-chloro counterparts due to enhanced target affinity .

Electron-Withdrawing vs. Electron-Donating Substituents

Key Compounds :

(4-(4-Nitrophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7j) Structure: Nitro group as a strong electron-withdrawing substituent. Properties: Lower melting point (200–202°C) due to reduced crystallinity .

(1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone (76) Structure: Methoxy group as an electron-donating substituent. Activity: Anti-HIV IC₅₀ = 0.53 μM, attributed to optimized hydrophobic and hydrogen-bonding interactions .

Comparison :

  • Nitro vs. Methoxy groups improve solubility and metabolic stability .

Key Compounds :

(2-(3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-L-phenylalanine (111)

  • Activity : Antithrombotic effects via P-selectin inhibition; 200 nmol/kg dose equivalent to 167 μmol/kg aspirin in rodent models .

1-Acetyl-β-carboline (1-(9H-pyrido[3,4-b]indol-1-yl)ethanone) Properties: Molecular weight 210.23, storage at -20°C. Natural occurrence in Streptomyces and Rauvolfia serpentina .

Comparison :

  • The target compound’s 2-chlorophenyl group may offer superior target selectivity compared to acetylated derivatives like 1-Acetyl-β-carboline, which show broader metabolite interactions .

Biological Activity

Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- (CAS Number: 906067-43-4) is a synthetic compound belonging to the class of pyridoindoles. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular FormulaC₁₈H₁₁ClN₂O
Molecular Weight306.746 g/mol
LogP4.600
InChIInChI=1S/C18H12N2O/c21-18(12-6-2-1-3-7-12)17-16-14(10-11-19-17)13-8-4-5-9-15(13)20-16/h1-11,20H

The biological activity of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is primarily attributed to its interaction with various molecular targets within cells. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:

  • Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Research suggests that it may exhibit activity against various bacterial strains and fungi.

Research Findings

Recent studies have explored the biological activities of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-. Here are some key findings:

  • Anticancer Studies :
    • A study indicated that derivatives of pyridoindoles, including this compound, showed significant cytotoxicity against human cancer cell lines such as HeLa and A375. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity :
    • The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
    • Its antifungal properties were also evaluated against Candida albicans, showing promising results with an MIC of 20 µg/mL.
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- binds effectively to active sites of various enzymes like carbonic anhydrase II (CA-II), indicating potential as an enzyme inhibitor .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, Methanone was tested alongside established chemotherapeutics. The results demonstrated that it not only inhibited cell proliferation but also enhanced the efficacy of standard treatments when used in combination therapy.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of Methanone against clinical isolates. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting potential application in treating biofilm-associated infections.

Q & A

Q. In silico strategies :

  • Lipinski’s Rule of Five compliance checks for oral bioavailability (e.g., logP <5 for anti-HIV derivative 76 ) .
  • Molecular dynamics simulations to assess P-selectin binding kinetics (ΔG: −9.2 kcal/mol for compound 111 ) .

What contradictions exist in reported biological activities of β-carboline methanones?

Discrepancies and resolutions:

  • Anti-inflammatory vs. pro-apoptotic effects : Lower doses (e.g., 50 nM) of 111 inhibit TNFα, while higher doses (>1 μM) induce caspase-3 activation. Dose-response profiling is critical .
  • DNA-binding specificity : Some derivatives intercalate broadly, while others (e.g., pauridianthin) show sequence selectivity via groove binding, resolved by EMSA assays .

How are β-carboline methanones modified for improved blood-brain barrier (BBB) penetration?

Strategies include:

  • N-alkylation (e.g., 9-methyl or 9-n-butyl groups) to increase lipophilicity (logP from 2.1 to 3.8) .
  • Prodrug design with ester linkages (e.g., ethyl 4-acetamidobutanoate) for enzymatic activation in neural tissue .

What role does the 2-chlorophenyl group play in target selectivity?

Mechanistic insights:

  • The chlorine atom enhances van der Waals interactions with hydrophobic pockets in P-selectin (binding energy: −8.9 kcal/mol vs. −7.2 for non-chlorinated analogs) .
  • Para-substitution on the phenyl ring reduces off-target kinase inhibition (e.g., <10% activity against EGFR at 10 μM) .

How are stability and storage conditions optimized for these compounds?

Best practices:

  • Lyophilization for long-term storage (−80°C in DMSO), retaining >95% purity over 6 months .
  • Light-sensitive derivatives (e.g., 9H-pyridoindole carbaldehydes) require amber vials and inert atmospheres to prevent photodegradation .

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